molecular formula C8H13N3 B1443239 5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine CAS No. 1258651-42-1

5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine

Cat. No. B1443239
CAS RN: 1258651-42-1
M. Wt: 151.21 g/mol
InChI Key: JEZRDACHQQVYIB-UHFFFAOYSA-N
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Description

The compounds I found are “{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanol” and "{5H,6H,7H,8H-imidazo [1,2-a]pyridin-8-yl}methanamine" . They are related to the compound you’re interested in, but they are not the same. These compounds have a molecular weight of 152.2 and 151.21 respectively .


Molecular Structure Analysis

The InChI code for “{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanol” is 1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 . The InChI code for “{5H,6H,7H,8H-imidazo [1,2-a]pyridin-8-yl}methanamine” is 1S/C8H13N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h3,5,7H,1-2,4,6,9H2 .

Scientific Research Applications

Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine is a part of the imidazo[1,2-a]pyridine scaffold, which has shown promise as a therapeutic agent due to its broad range of applications in medicinal chemistry. This includes activities like anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor effects. This scaffold has been incorporated in various marketed preparations, such as zolimidine, zolpidem, and alpidem. Research has focused on structural modifications of this scaffold to develop novel therapeutic agents and construct potential drug-like chemical libraries for biological screening (Deep et al., 2016).

Synthesis and Bioactivity

A series of 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones was synthesized, including compounds like E-1020, which showed potent and selective inhibition of phosphodiesterase III and significant inotropic activity. This compound is under development for treating congestive heart failure. Modifications in the pyridine substitution significantly impacted the inotropic potency of these compounds (Yamanaka et al., 1991).

Chemiluminescence and Bioluminescence Applications

The luminescence properties of imidazo[1,2-a]pyridine compounds have been extensively studied. These include the bioluminescence of coelenterate luciferin "coelenterazine" and Cypridina luciferin in marine organisms, as well as the chemiluminescence of these luciferins and their analogues. Potential applications of this luminescence in bioassay areas have also been explored (Teranishi, 2007).

Antimicrobial Activity

Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts exhibited notable antibacterial and antifungal activity. Some compounds, such as 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, showed broad activity against various pathogens, although they also exhibited hemolytic activity against human red blood cells and cytotoxicity (Demchenko et al., 2021).

Safety and Hazards

The “{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanol” has hazard statements H315, H319, H335 . The “{5H,6H,7H,8H-imidazo [1,2-a]pyridin-8-yl}methanamine” has hazard statements H302, H315, H318, H335 .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZRDACHQQVYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2CN)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258651-42-1
Record name 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine
Reactant of Route 3
5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine
Reactant of Route 4
5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine
Reactant of Route 5
5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine
Reactant of Route 6
5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine

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